molecular formula C31H33F5N2O7S B15140787 ROR|At inhibitor 2

ROR|At inhibitor 2

Cat. No.: B15140787
M. Wt: 672.7 g/mol
InChI Key: RGAXAFMCYKMXAH-WSHBGFIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROR|At inhibitor 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and safety of the final product .

Properties

Molecular Formula

C31H33F5N2O7S

Molecular Weight

672.7 g/mol

IUPAC Name

4-[(2S,4S)-2-(difluoromethoxymethyl)-4-[4-(trifluoromethoxy)phenoxy]pyrrolidin-1-yl]-N-[(1S)-1-(4-ethylsulfonylphenyl)-3-hydroxypropyl]benzamide

InChI

InChI=1S/C31H33F5N2O7S/c1-2-46(41,42)27-13-5-20(6-14-27)28(15-16-39)37-29(40)21-3-7-22(8-4-21)38-18-26(17-23(38)19-43-30(32)33)44-24-9-11-25(12-10-24)45-31(34,35)36/h3-14,23,26,28,30,39H,2,15-19H2,1H3,(H,37,40)/t23-,26-,28-/m0/s1

InChI Key

RGAXAFMCYKMXAH-WSHBGFIESA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CCO)NC(=O)C2=CC=C(C=C2)N3C[C@H](C[C@H]3COC(F)F)OC4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)NC(=O)C2=CC=C(C=C2)N3CC(CC3COC(F)F)OC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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